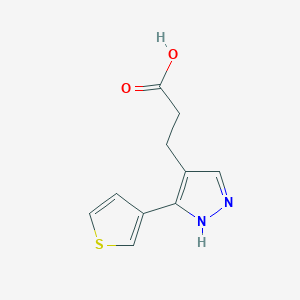

3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(5-thiophen-3-yl-1H-pyrazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c13-9(14)2-1-7-5-11-12-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBACPVOGWRHJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=C(C=NN2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current literature on its biological activity, focusing on its antimicrobial properties, mechanisms of action, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The thiophene group adds to its structural complexity and may influence its biological interactions. The molecular formula for this compound is , with a molecular weight of approximately 248.35 g/mol.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound has shown significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| MRSA | 15.625 - 62.5 μM | Inhibition of protein synthesis |

| Enterococcus spp. | 62.5 - 125 μM | Disruption of cell wall synthesis |

These findings suggest that the compound may act by inhibiting essential cellular processes, leading to bacterial cell death.

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that while the compound exhibits antibacterial properties, it also possesses a degree of cytotoxicity towards human cell lines. The selectivity index indicates that at therapeutic concentrations, the compound can be effective without causing significant harm to host cells.

The exact mechanisms through which 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid exerts its biological effects are still under investigation. However, preliminary studies suggest that it may inhibit key enzymes involved in bacterial metabolism and disrupt cell membrane integrity.

Case Studies

A notable study investigated the effects of this compound in a murine model of bacterial infection. Mice treated with 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid showed a significant reduction in bacterial load compared to untreated controls. Histopathological examinations revealed less tissue damage and inflammation in treated mice, indicating a protective effect against infection-induced tissue injury.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The thiophene moiety in the target compound may mimic sulfur-containing groups (e.g., methylthio in ) that enhance antimicrobial activity .

- Pyrazole-thiophene hybrids (e.g., ) show promise in targeting enzyme active sites due to dual aromatic systems .

Structure-Activity Relationships (SAR)

Electron-Donating vs. Electron-Withdrawing Groups :

- Nitro (13e) and bromo () substituents increase stability but may reduce solubility.

- Methoxy (13d) and thiophene groups improve solubility and interaction with polar biological targets .

Propanoic Acid as a Pharmacophore: The carboxylic acid group enables salt formation, improving bioavailability, as seen in and .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid typically involves:

- Step 1: Formation of α,β-unsaturated carbonyl intermediates (chalcones or propenones) bearing thiophene substituents.

- Step 2: Cyclization with hydrazine or hydrazine derivatives to form the pyrazole ring.

- Step 3: Introduction or transformation of side chains to yield the propanoic acid moiety.

This strategy leverages the well-established condensation of α,β-unsaturated ketones with hydrazine to afford pyrazolines or pyrazoles, allowing incorporation of thiophene rings through the initial carbonyl precursor.

Preparation of Thiophene-Substituted Pyrazole Core

A relevant synthetic approach reported involves acid-catalyzed Claisen–Schmidt condensation to prepare chalcone intermediates with nitrothiophene substituents, which are then cyclized to pyrazoline derivatives using hydrazine hydrate in ethanol under microwave-assisted organic synthesis conditions. This method yields pyrazoline derivatives with thiophene substituents efficiently and with good purity, confirmed by chromatographic and spectral techniques (FT-IR, ^1H NMR, ^13C NMR, MS).

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Claisen–Schmidt condensation | Aromatic aldehyde + α,β-unsaturated ketone, acid catalyst | Chalcone intermediate with thiophene ring |

| 2 | Cyclization | Hydrazine hydrate, ethanol, microwave irradiation | 4,5-Dihydro-1H-pyrazole derivatives |

This approach is adaptable to various substitutions on the thiophene ring and the aromatic moiety, allowing structural diversification.

Introduction of Propanoic Acid Side Chain

The propanoic acid functionality can be introduced either by:

- Using α,β-unsaturated propenone precursors already bearing a carboxylic acid or ester group at the appropriate position, which after pyrazole ring formation can be hydrolyzed to the acid.

- Post-pyrazole formation functional group transformations such as oxidation or hydrolysis of ester intermediates.

For example, in related pyrazole syntheses, ethyl 2-chloro-3-oxobutanoate or similar esters are employed as starting materials, which upon reaction with hydrazine derivatives yield pyrazole esters that can be subsequently hydrolyzed to the corresponding acids.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 3 | Ester hydrolysis or oxidation | Acidic or basic hydrolysis conditions | Conversion of ester to propanoic acid |

Representative Synthetic Scheme

A plausible synthetic route toward 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid is outlined below:

Synthesis of 3-(thiophen-3-yl)-propenone intermediate via Claisen–Schmidt condensation between thiophene-3-carbaldehyde and an appropriate ketone bearing a protected or free carboxyl group.

Cyclization with hydrazine hydrate in ethanol under reflux or microwave conditions to form the pyrazole ring, yielding a pyrazoline intermediate.

Oxidation or hydrolysis of ester or protected groups to afford the free propanoic acid functionality.

Analytical and Research Findings Supporting Preparation

Yields and Purity: Microwave-assisted cyclization provides high yields (typically 70–80%) and good purity, verified by chromatographic and spectral methods.

Spectroscopic Characterization: FT-IR confirms characteristic pyrazole and carboxylic acid functional groups; ^1H and ^13C NMR spectra show expected chemical shifts for pyrazole protons and thiophene carbons; MS confirms molecular weight.

Mechanistic Insights: The cyclization involves nucleophilic attack of hydrazine on the α,β-unsaturated carbonyl, followed by ring closure to form the pyrazole heterocycle.

Solubility and Stability: Cyclized pyrazole derivatives with thiophene rings show improved aqueous solubility compared to non-cyclized precursors, important for biological applications.

Summary Table of Preparation Methods

| Preparation Step | Method | Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| Chalcone formation | Claisen–Schmidt condensation | Thiophene-3-carbaldehyde + ketone | Acid catalyst, reflux or microwave | Moderate to high yield |

| Pyrazole ring formation | Cyclization with hydrazine | Hydrazine hydrate, ethanol | Microwave irradiation or reflux | High yield, high purity |

| Side chain functionalization | Hydrolysis or oxidation | Acidic/basic hydrolysis | Ambient to reflux | Efficient conversion to acid |

| Purification | Chromatography | Silica gel column | Standard solvents | Confirmed purity |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid and its derivatives?

- Methodological Answer : Use a combination of condensation and cyclization reactions under reflux conditions. For example, thiophene-containing precursors can react with substituted pyrazole intermediates in polar aprotic solvents (e.g., DMF or THF) at 80–100°C. Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1:1.2 for thiophene:pyrazole) can improve yields. Post-synthesis purification via recrystallization (e.g., methanol or ethanol) enhances purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for thiophene protons (δ 7.2–7.5 ppm), pyrazole protons (δ 8.1–8.3 ppm), and carboxylic acid protons (δ 12–13 ppm). Compare with calculated chemical shifts using software like MestReNova .

- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 263.2 for C11H10N2O2S) and fragmentation patterns .

- FT-IR : Verify carboxylic acid C=O stretching (~1700 cm⁻¹) and aromatic C=C/C=N bonds (1520–1610 cm⁻¹) .

Q. How can researchers determine the purity of synthesized batches?

- Methodological Answer : Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with elemental analysis (C, H, N). Purity ≥95% is acceptable for biological assays. Discrepancies >0.3% in elemental composition indicate impurities requiring column chromatography .

Advanced Research Questions

Q. What strategies resolve conflicting data in structure-activity relationship (SAR) studies of thiophene-pyrazole derivatives?

- Methodological Answer :

- Controlled functionalization : Introduce electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups at the thiophene or pyrazole rings to isolate electronic effects. For example, 4-methoxyphenyl substituents increase solubility but reduce bioactivity .

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Correlate binding scores with experimental IC50 values to validate hypotheses .

Q. How can computational modeling predict the stability of this compound under physiological conditions?

- Methodological Answer : Perform DFT calculations (Gaussian 16, B3LYP/6-311++G**) to evaluate:

- Tautomerization : Compare energy barriers between 1H-pyrazole and 2H-pyrazole forms.

- Acid dissociation constants (pKa) : Predict protonation states at pH 7.4 using COSMO-RS .

- Experimental validation via pH-metric titration in PBS buffer is recommended .

Q. What advanced functionalization methods enable site-specific modifications of the propanoic acid moiety?

- Methodological Answer :

- Esterification : Protect the carboxylic acid with tert-butyl groups using DCC/DMAP catalysis.

- Amide coupling : Use EDC/HOBt to conjugate amines (e.g., amino acids) for prodrug development.

- Click chemistry : Introduce triazole rings via Cu(I)-catalyzed azide-alkyne cycloaddition for bioconjugation .

Q. How do researchers address discrepancies in biological assay results across derivatives?

- Methodological Answer :

- Dose-response normalization : Use the Mosmann assay (MTT) with IC50 values standardized to positive controls (e.g., doxorubicin for cytotoxicity) .

- Batch consistency checks : Ensure all derivatives are tested under identical conditions (e.g., 72-hour incubation, 5% CO2).

- Meta-analysis : Compare trends across ≥3 independent studies to distinguish true SAR from experimental noise .

Data Contradiction Analysis

Q. Why do melting points vary significantly among structurally similar derivatives?

- Root Cause : Polymorphism or impurities. For example, 13d (160–162°C) vs. 13e (136–138°C) differ due to nitro-group-induced lattice destabilization .

- Resolution : Perform DSC to identify polymorphic transitions and repeat recrystallization with slow cooling .

Q. How to interpret conflicting NMR shifts for pyrazole protons in different solvents?

- Root Cause : Solvent polarity affects ring current shielding. For example, DMSO-d6 upfield shifts pyrazole protons by 0.2–0.3 ppm compared to CDCl3 .

- Resolution : Standardize solvent systems (e.g., DMSO-d6 for all derivatives) and reference to TMS.

Methodological Tables

Table 1 : Key Synthetic Parameters for Derivatives

| Derivative | Substituent | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 13d | 4-Methoxyphenyl | 85 | 160–162 | |

| 13e | 4-Nitrophenyl | 72 | 136–138 | |

| 13j | 3,5-Difluorophenyl | 57 | 110–112 |

Table 2 : Computational vs. Experimental pKa Values

| Method | Predicted pKa | Experimental pKa | Error (%) |

|---|---|---|---|

| DFT/COSMO-RS | 3.8 | 3.6 | 5.3 |

| QSPR | 3.5 | 3.6 | 2.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.